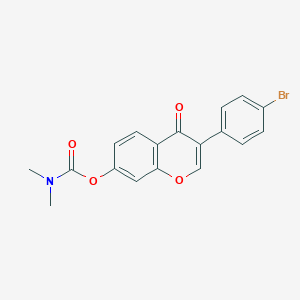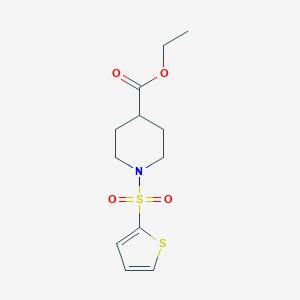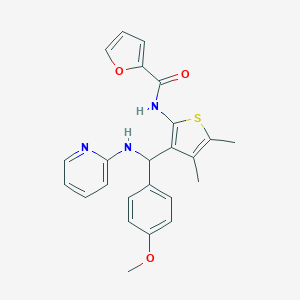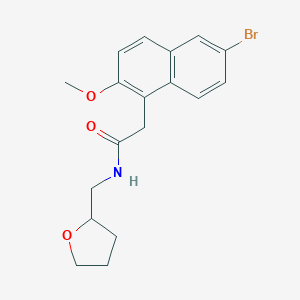
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromen-7-yl dimethylcarbamate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The presence of a bromophenyl group and a dimethylcarbamate group may confer unique properties to this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a chromen-7-yl ring, a bromophenyl group, and a dimethylcarbamate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo various substitution reactions . The carbamate group could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has shown potential in the regulation of inflammatory diseases. Docking studies suggest that it can interact with key proteins involved in the inflammatory response, making it a promising candidate for the development of new anti-inflammatory drugs .
Antioxidant Properties
The structure of this compound suggests that it may have antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases and aging processes. Its efficacy as an antioxidant could be explored further in pharmacological studies .
Neuroprotective Effects
Research indicates that derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play a significant role in disease progression .
Antimicrobial Activity
The scaffold of this compound is known to exhibit antibacterial and antifungal activities. It could serve as a base for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Potential
Compounds with similar structures have demonstrated anticancer activities. This compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Liquid Crystal Synthesis
Outside of biomedical applications, this compound could also be used in the synthesis of liquid crystal polymers. These materials have applications in displays and other electronic devices due to their unique optical properties .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that indole derivatives, which share some structural similarities with the compound , bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on similar compounds, 4-(4-bromophenyl)-thiazol-2-amine derivatives, showed promising adme properties .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and anticancer activities .
Action Environment
The broad application of similar compounds, such as those used in suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(ii) complexes .
Propriétés
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUQBLYQYCIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B385330.png)
![Ethyl1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B385332.png)
![N-{3-[(2-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B385333.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
![N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B385335.png)

![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)



